molecular formula C13H7NO3S B12720084 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one CAS No. 21921-56-2

2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one

Cat. No.: B12720084
CAS No.: 21921-56-2
M. Wt: 257.27 g/mol
InChI Key: DFCQMSLYXDDAKQ-UHFFFAOYSA-N
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Description

2-nitro-5-sulfanylfluoren-9-one is an organic compound with the molecular formula C13H7NO3S. It is a derivative of fluorene, characterized by the presence of nitro and sulfanyl groups attached to the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5-sulfanylfluoren-9-one typically involves the nitration of fluorene followed by the introduction of a sulfanyl group. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then subjected to thiolation using thiourea or other sulfur-containing reagents under acidic or basic conditions to introduce the sulfanyl group at the desired position .

Industrial Production Methods

Industrial production of 2-nitro-5-sulfanylfluoren-9-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-5-sulfanylfluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-5-sulfanylfluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of both nitro and sulfanyl groups can interact with biological targets in unique ways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 2-nitro-5-sulfanylfluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-5-sulfanylfluoren-9-one is unique due to the presence of both nitro and sulfanyl groups on the fluorene core. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds lacking one of these groups .

Properties

CAS No.

21921-56-2

Molecular Formula

C13H7NO3S

Molecular Weight

257.27 g/mol

IUPAC Name

2-nitro-5-sulfanylfluoren-9-one

InChI

InChI=1S/C13H7NO3S/c15-13-9-2-1-3-11(18)12(9)8-5-4-7(14(16)17)6-10(8)13/h1-6,18H

InChI Key

DFCQMSLYXDDAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)S

Origin of Product

United States

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